3,4-Dimethylaniline
Overview
Description
3,4-Dimethylaniline, also known as 3,4-xylidine, is an organic compound with the molecular formula C8H11N. It is a derivative of aniline, where the hydrogen atoms at the 3 and 4 positions on the benzene ring are replaced by methyl groups. This compound is a crystalline solid with a melting point of 51°C and a boiling point of 226°C . It is used in the production of various chemicals, including dyes, pesticides, and vitamin B2.
Mechanism of Action
Target of Action
3,4-Dimethylaniline primarily targets the Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase . This enzyme is found in Salmonella typhimurium .
Mode of Action
It is known to interact with its target enzyme, potentially influencing its function .
Biochemical Pathways
It belongs to the class of organic compounds known as o-xylenes, which are aromatic compounds that contain a o-xylene moiety .
Pharmacokinetics
A study on aniline and its dimethyl derivatives, including this compound, showed that these compounds undergo rapid elimination .
Result of Action
It is known that aniline and its dimethyl derivatives can become haematotoxic after metabolic n-hydroxylation of their amino groups .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the presence of a methyl group at the C2-position may generally suppress fast metabolic rates of dimethyl aniline derivatives that promote metabolic activation reactions at NH2 moieties .
Biochemical Analysis
Biochemical Properties
3,4-Dimethylaniline is known to undergo many of the reactions expected for an aniline, being weakly basic and reactive toward electrophiles . It is also reported to become haematotoxic after metabolic N-hydroxylation of their amino groups .
Cellular Effects
It is known that aniline and its dimethyl derivatives can cause haematotoxicity
Molecular Mechanism
The molecular mechanism of this compound involves its reactivity towards electrophiles. It is also known to undergo N-hydroxylation, a metabolic pathway that can lead to haematotoxicity .
Temporal Effects in Laboratory Settings
It is known that the elimination rates of aniline and its dimethyl derivatives, including this compound, are generally rapid .
Dosage Effects in Animal Models
It is known that aniline and its dimethyl derivatives can cause haematotoxicity .
Metabolic Pathways
This compound is known to undergo N-hydroxylation, a metabolic pathway that can lead to haematotoxicity
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dimethylaniline can be synthesized through several methods:
Reduction of Nitro Compounds: One common method involves the reduction of 3,4-dimethylnitrobenzene using chemical or catalytic methods.
Amination of Bromoxylene: Another method involves the reaction of 4-bromo-o-xylene with ammonia in the presence of copper wire and cuprous chloride at elevated temperatures and pressures.
Industrial Production Methods: Industrially, this compound is produced by the reduction of the corresponding nitro compound or by the amination of bromoxylene. The reaction conditions typically involve high temperatures and pressures, and the use of catalysts to enhance the reaction rate and yield .
Chemical Reactions Analysis
3,4-Dimethylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized products.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with catalysts like platinum or Raney nickel.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation Products: Quinones.
Reduction Products: Amines.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3,4-Dimethylaniline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Medicine: It is used in the development of pharmaceuticals and other therapeutic agents.
Industry: this compound is used in the production of pesticides, antioxidants, and other industrial chemicals.
Comparison with Similar Compounds
3,4-Dimethylaniline can be compared with other dimethylaniline isomers:
2,3-Dimethylaniline: This isomer has methyl groups at the 2 and 3 positions on the benzene ring.
2,4-Dimethylaniline: This isomer has methyl groups at the 2 and 4 positions.
2,5-Dimethylaniline: This isomer has methyl groups at the 2 and 5 positions.
2,6-Dimethylaniline: This isomer has methyl groups at the 2 and 6 positions.
3,5-Dimethylaniline: This isomer has methyl groups at the 3 and 5 positions.
Uniqueness: this compound is unique due to its specific substitution pattern, which affects its chemical reactivity and physical properties. This uniqueness makes it suitable for specific applications in the synthesis of dyes, pharmaceuticals, and other chemicals .
Properties
IUPAC Name |
3,4-dimethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-6-3-4-8(9)5-7(6)2/h3-5H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLQYFPDPKPQSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N, Array | |
Record name | 3,4-XYLIDINE | |
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Record name | 3,4-XYLIDINE | |
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Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3026308 | |
Record name | 3,4-Dimethylaniline | |
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Molecular Weight |
121.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
3,4-xylidine appears as pale brown crystals or off-white solid. (NTP, 1992), Dry Powder, WHITE SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR. TURNS REDDISH TO BROWN ON EXPOSURE TO AIR. | |
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Record name | Benzenamine, 3,4-dimethyl- | |
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Boiling Point |
442 °F at 760 mmHg (NTP, 1992), 228 °C @ 760 MM HG, 228 °C | |
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Flash Point |
209 °F (NTP, 1992), 98 °C | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), Sol in ether, petroleum, Very soluble in ligroin; soluble in ether; slightly soluble in chloroform and water., Soluble in aromatic solvents., Solubility in water, g/100ml at 22 °C: 0.38 | |
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Density |
1.076 at 64 °F (NTP, 1992) - Denser than water; will sink, 1.076 @ 18 °C, Relative density (water = 1): 1.07 | |
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Vapor Density |
Relative vapor density (air = 1): 4.19 | |
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Vapor Pressure |
Vapor pressure, Pa at 25 °C: 4 | |
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Color/Form |
Plates of prisms from petroleum ether, Crystalline solid | |
CAS No. |
95-64-7 | |
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Melting Point |
124 °F (NTP, 1992), 51 °C | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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